molecular formula C18H15NO3 B2894436 (5-Phenyl-1,2-oxazol-3-yl)methyl 4-methylbenzoate CAS No. 343374-52-7

(5-Phenyl-1,2-oxazol-3-yl)methyl 4-methylbenzoate

Cat. No.: B2894436
CAS No.: 343374-52-7
M. Wt: 293.322
InChI Key: XBGXBTSOKBROCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Phenyl-1,2-oxazol-3-yl)methyl 4-methylbenzoate is an ester derivative featuring a 1,2-oxazole core substituted with a phenyl group at position 5 and a methyl benzoate moiety at position 3. The compound belongs to the heterocyclic class of isoxazoles, which are widely studied for their pharmacological and agrochemical applications. Characterization typically employs spectroscopic techniques such as $ ^1H $ NMR, IR, and mass spectrometry, as seen in structurally related compounds .

Properties

IUPAC Name

(5-phenyl-1,2-oxazol-3-yl)methyl 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3/c1-13-7-9-15(10-8-13)18(20)21-12-16-11-17(22-19-16)14-5-3-2-4-6-14/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBGXBTSOKBROCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OCC2=NOC(=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Phenyl-1,2-oxazol-3-yl)methyl 4-methylbenzoate typically involves the reaction of 4-methylbenzoic acid with (5-phenyl-1,2-oxazol-3-yl)methanol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (5-Phenyl-1,2-oxazol-3-yl)methyl 4-methylbenzoate can undergo oxidation reactions, particularly at the phenyl group, leading to the formation of phenolic derivatives.

    Reduction: The compound can be reduced to form the corresponding alcohols or amines, depending on the reducing agent used.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Phenolic derivatives.

    Reduction: Alcohols or amines.

    Substitution: Various substituted oxazole derivatives.

Scientific Research Applications

Chemistry: (5-Phenyl-1,2-oxazol-3-yl)methyl 4-methylbenzoate is used as a building block in the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings and polymers.

Mechanism of Action

The mechanism of action of (5-Phenyl-1,2-oxazol-3-yl)methyl 4-methylbenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural analogs and their differences:

Compound Name Core Heterocycle Substituents/Functional Groups Key Properties/Applications References
(5-Phenyl-1,2-oxazol-3-yl)methyl 4-methylbenzoate 1,2-Oxazole - 5-Phenyl
- 3-Methyl benzoate ester
Potential pharmacological activity Inferred
(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl-2-(3-oxo-2,3-dihydro-4H-benzooxazin-4-yl)acetate 1,2,4-Oxadiazole - 3-Phenyl
- Benzooxazinone-acetate ester
Synthesized for bioactive compound screening
4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide 1,2-Oxazole - 5-Methyl
- Sulfonamide group
Antimicrobial activity
Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate 1,2-Oxazole - 3-Methyl
- Phenethyloxy-linked benzoate
Structural analog with modified lipophilicity
ISOXATHION (O,O-diethyl O-(5-phenyl-1,2-oxazol-3-yl) phosphorothioate) 1,2-Oxazole - Phosphorothioate ester Agrochemical (insecticide)

Key Observations:

  • Functional Group Impact : Sulfonamide derivatives (e.g., ) exhibit improved solubility in aqueous media compared to ester analogs, which may influence bioavailability. Phosphorothioate derivatives (e.g., ISOXATHION ) demonstrate pesticidal activity due to their acetylcholinesterase inhibition.
  • Substituent Effects: Methyl vs. phenyl substituents on the oxazole ring modulate steric and electronic properties.

Challenges and Limitations

  • Synthetic Yield : Oxadiazole derivatives (e.g., ) often require stringent reaction conditions (e.g., anhydrous DMF, controlled temperature), leading to variable yields compared to simpler oxazole esters.
  • Stability Issues : Phosphorothioates (e.g., ) are prone to hydrolysis under alkaline conditions, limiting their environmental persistence.

Biological Activity

(5-Phenyl-1,2-oxazol-3-yl)methyl 4-methylbenzoate is a synthetic compound belonging to the oxazole derivatives family. It has garnered interest for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound based on various research findings.

  • Molecular Formula : C₁₈H₁₅NO₃
  • Molar Mass : 293.32 g/mol
  • Density : 1.194 g/cm³
  • CAS Number : 343374-52-7

Synthesis

The synthesis of this compound typically involves the reaction of 4-methylbenzoic acid with (5-phenyl-1,2-oxazol-3-yl)methanol using dehydrating agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound:

  • Inhibition of Bacterial Growth :
    • The compound has shown promising results against various Gram-positive and Gram-negative bacteria. For instance, it exhibited a minimum inhibitory concentration (MIC) of 0.21 µM against Pseudomonas aeruginosa and Escherichia coli .
  • Fungal Activity :
    • It has also demonstrated antifungal activity against species such as Candida, with significant inhibition zones observed in growth assays .

Anticancer Properties

The antiproliferative effects of the compound have been evaluated on several human cancer cell lines:

Cell LineIC₅₀ (µM)Notes
HT-29 (Colon)XXEffective in inhibiting cell growth
M21 (Melanoma)XXSignificant cytotoxicity observed
MCF7 (Breast)XXPotential for development as an anticancer agent

Note: Specific IC₅₀ values were not provided in the available literature but are critical for understanding potency.

The mechanism of action appears to involve interactions with key cellular pathways, including DNA gyrase inhibition, which is crucial for bacterial DNA replication and cell division .

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Interactions :
    • The compound forms strong hydrogen bonds with amino acids in the active sites of target enzymes like DNA gyrase, which is vital for its antibacterial properties .
  • Cell Cycle Disruption :
    • Studies have indicated that it may disrupt normal cell cycle progression in cancer cells, leading to apoptosis .

Case Studies and Research Findings

Recent studies have highlighted various aspects of the compound's activity:

  • A study published in MDPI evaluated a series of oxazole derivatives, including this compound, demonstrating its potential as a lead candidate for further drug development due to its favorable ADME (Absorption, Distribution, Metabolism, Excretion) properties .
  • Another research effort focused on structure–activity relationships (SAR), showing that modifications in the oxazole ring significantly influenced biological activity and potency against cancer cell lines .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (5-Phenyl-1,2-oxazol-3-yl)methyl 4-methylbenzoate, and how can reaction conditions be optimized for yield improvement?

  • Methodological Answer: The synthesis typically involves oxazole ring formation via cyclization of a β-keto ester precursor with hydroxylamine, followed by esterification with 4-methylbenzoyl chloride. Optimize reaction conditions by maintaining temperatures between 60–80°C in polar aprotic solvents (e.g., DMF or DMSO). Use a 1.2:1 molar ratio of the oxazole intermediate to benzoyl chloride to minimize side reactions. Monitor progress via thin-layer chromatography (TLC) and purify via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

  • Methodological Answer:

  • 1H/13C NMR: Identify aromatic protons (δ 7.2–8.1 ppm for phenyl and oxazole rings) and the ester methyl group (δ ~3.9 ppm). The 4-methylbenzoate carbonyl appears at δ ~165 ppm in 13C NMR.
  • IR Spectroscopy: Confirm ester C=O stretching (~1720 cm⁻¹) and oxazole C=N stretching (~1600 cm⁻¹).
  • Mass Spectrometry (ESI-MS): Look for the molecular ion peak [M+H]+ at m/z 308.1 (calculated for C18H15NO3+) .

Q. What safety precautions are necessary when handling this compound based on its toxicity profile?

  • Methodological Answer: Classified under EU-GHS/CLP as Acute Toxicity Category 4 (oral, dermal, inhalation). Use PPE (nitrile gloves, lab coat, safety goggles), work in a fume hood, and avoid inhalation of dust. Store in airtight containers at 2–8°C, segregated from oxidizing agents. In case of exposure, rinse with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can computational chemistry methods (e.g., DFT) be applied to predict the reactivity and electronic properties of this compound?

  • Methodological Answer: Perform density functional theory (DFT) calculations at the B3LYP/6-311G** level to:

  • Analyze frontier molecular orbitals (HOMO-LUMO gap) to predict charge-transfer interactions.
  • Generate electrostatic potential (ESP) maps to identify nucleophilic (oxazole N-O region) and electrophilic (ester carbonyl) sites.
  • Simulate IR and NMR spectra for direct comparison with experimental data to validate structural assignments .

Q. What experimental strategies resolve contradictions in reported biological activity data for oxazole-benzoate derivatives?

  • Methodological Answer:

  • Conduct dose-response studies across multiple cell lines (e.g., HeLa, HEK293) to assess cytotoxicity thresholds.
  • Validate assay reproducibility by repeating experiments under standardized conditions (e.g., 48-hour incubation, 5% CO2).
  • Use structure-activity relationship (SAR) analysis to differentiate substituent effects (e.g., 4-methyl vs. 4-methoxy groups). Cross-validate with molecular docking studies (AutoDock Vina) to correlate activity with binding affinity to target proteins .

Q. How can advanced crystallization techniques improve the structural analysis of this compound?

  • Methodological Answer:

  • Grow single crystals via slow evaporation in a 1:1 ethyl acetate/hexane mixture at 4°C.
  • Collect X-ray diffraction data (Cu Kα radiation, λ = 1.5418 Å) at 100 K.
  • Refine the structure using SHELX-97, analyzing torsion angles to confirm stereochemistry. Calculate Hirshfeld surfaces to quantify intermolecular interactions (e.g., C-H···π, π-π stacking) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility data for this compound?

  • Methodological Answer:

  • Standardize solubility testing using USP protocols (e.g., shake-flask method in PBS at pH 7.4 and 25°C).
  • Compare results across solvents (e.g., DMSO, ethanol) and account for polymorphic forms via powder X-ray diffraction (PXRD).
  • Validate purity (>95%) via HPLC (C18 column, acetonitrile/water mobile phase) to rule out impurities affecting solubility .

Experimental Design

Q. What strategies optimize the regioselectivity of oxazole ring substitutions in derivatives of this compound?

  • Methodological Answer:

  • Use directing groups (e.g., bromine at C4) to control electrophilic substitution patterns.
  • Employ transition-metal catalysis (Pd/Cu) for cross-coupling reactions at C5.
  • Monitor regioselectivity via LC-MS and optimize reaction time (e.g., 12–24 hours) to favor mono-substitution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.